molecular formula C4H11O6P B14403238 (1,3,4-Trihydroxybutyl)phosphonic acid CAS No. 88282-80-8

(1,3,4-Trihydroxybutyl)phosphonic acid

Cat. No.: B14403238
CAS No.: 88282-80-8
M. Wt: 186.10 g/mol
InChI Key: QPBIORZSSRWTTN-UHFFFAOYSA-N
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Description

(1,3,4-Trihydroxybutyl)phosphonic acid is a phosphonic acid derivative characterized by a butyl chain substituted with hydroxyl groups at positions 1, 3, and 4, and a phosphonic acid (-PO(OH)₂) group. Phosphonic acids generally exhibit strong acidity, high water solubility, and versatile coordination capabilities, making them relevant in pharmaceuticals, agriculture, and materials science .

The hydroxyl groups on the butyl chain likely enhance solubility and hydrogen-bonding interactions, while the phosphonic acid group provides strong chelation and resistance to enzymatic hydrolysis compared to carboxylic acids . Such structural features may position this compound as a candidate for drug design, metal ion sequestration, or plant growth regulation.

Properties

CAS No.

88282-80-8

Molecular Formula

C4H11O6P

Molecular Weight

186.10 g/mol

IUPAC Name

1,3,4-trihydroxybutylphosphonic acid

InChI

InChI=1S/C4H11O6P/c5-2-3(6)1-4(7)11(8,9)10/h3-7H,1-2H2,(H2,8,9,10)

InChI Key

QPBIORZSSRWTTN-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)C(O)P(=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

(1,3,4-Trihydroxybutyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphinic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

(1,3,4-Trihydroxybutyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3,4-Trihydroxybutyl)phosphonic acid involves its interaction with molecular targets that recognize phosphate groups. It can inhibit enzymes by mimicking the natural substrates of these enzymes, thereby blocking their activity. This compound can also alter metabolic pathways by competing with phosphate for binding sites on proteins and other biomolecules .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Parameters of Phosphonic Acids vs. Carboxylic Acids
Property Phosphonic Acids Carboxylic Acids Reference
pKa 1.5–3.5 (heterocyclic) 3.5–5.5 (heterocyclic)
log P <2 (low lipophilicity) <2 (low lipophilicity)
Water Solubility High (due to ionization) Moderate to High
Geometric Structure Tetrahedral (P center) Planar (C center)

Key Findings :

  • Phosphonic acids are significantly more acidic than carboxylic acids, with pKa values 2–3 units lower in heterocyclic systems .
  • Both classes exhibit low lipophilicity (log P < 2), but phosphonic acids form stronger hydrogen bonds and chelate metal ions more effectively due to their tetrahedral geometry .
  • The hydroxyl groups in (1,3,4-Trihydroxybutyl)phosphonic acid may further enhance solubility and reduce log P compared to non-hydroxylated analogues .
Table 2: Functional Comparisons with Structurally Similar Compounds
Compound Class Key Features Applications Reference
Hydroxyethylidene Diphosphonic Acid (HEDP) Bisphosphonate; mimics pyrophosphate; chelates Ca²⁺/Fe²⁺ Plant growth regulation, water treatment
Fosetyl-Al Fungicide; metabolizes to phosphonic acid Agriculture, residue regulation
Aminophosphonates Bioisosteres of amino acids; inhibit enzymes (e.g., proteases, glutamine synthetase) Drug design (e.g., ACE inhibitors)
Caffeic Acid Carboxylic acid with dihydroxybenzene backbone Antioxidant, food additive

Key Findings :

  • HEDP : Unlike this compound, HEDP contains two phosphonic groups, enabling stronger metal chelation and use in industrial scaling inhibition .
  • Fosetyl-Al : Metabolizes to phosphonic acid, but regulatory frameworks (e.g., Japan’s MRLs) distinguish between fosetyl-Al and phosphonic acid residues due to toxicity profiles .
  • Aminophosphonates: The tetrahedral geometry of phosphonic acids mimics enzyme transition states, enabling potent inhibition—a property less achievable with carboxylic acids .
  • Caffeic Acid: As a carboxylic acid, it lacks the metal-binding capacity of phosphonic acids but shares antioxidant functionality due to phenolic hydroxyl groups .

Pharmacokinetic and Toxicological Profiles

Table 3: Pharmacokinetic Comparison of Phosphonic Acid Derivatives
Compound Bioavailability Urinary Excretion Toxicity Considerations Reference
Fosfomycin High 90–95% Low nephrotoxicity
Phosphonic Acid Low (plant uptake) Slow (residual in plants) Accumulates in perennial crops
HEDP Negligible Minimal Non-toxic at low concentrations

Key Findings :

  • Fosfomycin, a phosphonic acid antibiotic, shows high urinary recovery, suggesting renal clearance as a key excretion route for small phosphonic acids .
  • This compound may exhibit prolonged environmental persistence akin to fosetyl-Al derivatives, complicating residue management in agriculture .

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